2,4-Dichloro-5-fluorobenzaldehyde
Overview
Description
2,4-Dichloro-5-fluorobenzaldehyde is a halogenated aromatic aldehyde that is not directly discussed in the provided papers. However, its structural analogs and related compounds are mentioned, which can provide insights into its potential reactivity and applications. For instance, fluorobenzaldehydes are known to be key intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be achieved through various methods. One approach is the halogenation of existing benzaldehyde derivatives, as seen in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using a potassium fluoride-based reagent system . Similarly, 2,4-Dichloro-5-fluorobenzaldehyde could potentially be synthesized through the selective halogenation of a suitable precursor. Another method involves the oxidation of halogenated methyl groups, as demonstrated in the synthesis of a tert-butyl-hydroxylated benzaldehyde derivative . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of 2,4-Dichloro-5-fluorobenzaldehyde.
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-fluorobenzaldehyde would consist of a benzene ring substituted with two chlorine atoms and one fluorine atom, along with an aldehyde functional group. The presence of halogens can significantly influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The electronic effects of halogens are well-documented in the literature, and they can be used to predict the behavior of 2,4-Dichloro-5-fluorobenzaldehyde in various chemical contexts .
Chemical Reactions Analysis
Halogenated benzaldehydes can participate in a variety of chemical reactions. For example, they can undergo cyclocondensation reactions with amidines to form heterocyclic compounds such as isoquinolines . They can also serve as intermediates in the synthesis of heterocyclic scaffolds, as seen with 4-Chloro-2-fluoro-5-nitrobenzoic acid . The presence of the aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde would allow it to engage in reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-5-fluorobenzaldehyde can be inferred from related compounds. The presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzaldehyde. The electronegativity of the chlorine and fluorine atoms would affect the dipole moment of the molecule, potentially leading to increased solubility in polar solvents. The reactivity of the aldehyde group would be influenced by the electron-withdrawing effects of the halogens, which could make it less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde .
Scientific Research Applications
Synthesis of Complex Chemical Structures
2,4-Dichloro-5-fluorobenzaldehyde is utilized in the synthesis of various complex chemical structures. For instance, it plays a role in the base-catalyzed cyclocondensation of dihalobenzaldehydes with ethyl cyanoacetate and thiourea, yielding derivatives resistant to atmospheric oxidation and suitable for further chemical transformations (Al-Omar et al., 2010). Additionally, it is used in synthesizing thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009).
Intermediate in Organic Synthesis
Development of Fluorescent Materials
2,4-Dichloro-5-fluorobenzaldehyde contributes to the development of high-fluorescence intensity compounds. These compounds are tested as emitters for organic light-emitting diodes, showcasing the influence of fluorine-containing substituents on their parameters, such as HOMO and LUMO levels, crucial for the adjustment of these devices (Szlachcic et al., 2017).
Pharmaceutical Intermediates
The compound is used in synthesizing pharmaceutical intermediates. For example, it has been converted to intermediates in the synthesis of drugs like brexpiprazole, demonstrating its versatility and significance in the pharmaceutical industry (Wu et al., 2015).
Exploration of Molecular Properties
It is also studied for its molecular properties, such as in the context of C-H...O hydrogen bonding in liquid phases. Such studies contribute to a deeper understanding of molecular interactions and properties (Ribeiro-Claro et al., 2002).
Polymer Synthesis
In polymer science, 2,4-Dichloro-5-fluorobenzaldehyde is used in synthesizing microporous polyaminals for applications like carbon dioxide adsorption, showcasing its role in environmental and material sciences (Li et al., 2016).
Safety And Hazards
2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The global market size of 2,4-Dichloro-5-fluorobenzaldehyde is expected to reach a certain value by the end of 2024 . It is usually in stock and can be bought online for pharmaceutical testing.
Relevant Papers The relevant papers retrieved do not provide specific information about 2,4-Dichloro-5-fluorobenzaldehyde .
properties
IUPAC Name |
2,4-dichloro-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCHXURNGWJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378835 | |
Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorobenzaldehyde | |
CAS RN |
86522-91-0 | |
Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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